molecular formula C18H25NO2 B5557913 4-(4-{[(3-furylmethyl)(methyl)amino]methyl}phenyl)-2-methyl-2-butanol

4-(4-{[(3-furylmethyl)(methyl)amino]methyl}phenyl)-2-methyl-2-butanol

Cat. No.: B5557913
M. Wt: 287.4 g/mol
InChI Key: MHPCMDVYOITMQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-{[(3-furylmethyl)(methyl)amino]methyl}phenyl)-2-methyl-2-butanol is a useful research compound. Its molecular formula is C18H25NO2 and its molecular weight is 287.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 287.188529040 g/mol and the complexity rating of the compound is 298. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Solvatochromism and Molecular Interactions

Research has explored the solvatochromism and crystallochromism properties of hydrophilically functionalized aromatic amino ketones containing furan and thiophene rings. These compounds, including analogs related to 4-(4-{[(3-furylmethyl)(methyl)amino]methyl}phenyl)-2-methyl-2-butanol, demonstrate unique interactions in solid-state and liquid environments. The study of UV/Vis absorption spectra in various solvents highlights their potential in understanding molecular interactions and designing materials with specific optical properties (El-Sayed et al., 2003).

Hydrodeoxygenation in Biofuel Production

The solvent effects on the hydrodeoxygenation (HDO) of furfural-acetone aldol condensation products have been investigated for their potential in bio-based chemical and fuel production. This research is crucial for optimizing biofuel production processes, showcasing the importance of solvent choice in catalytic reactions involving furan derivatives (Ramos et al., 2017).

Antimycobacterial Activity

Compounds containing furyl groups have been synthesized and evaluated for their antimycobacterial activity, offering insights into the development of new therapeutic agents against tuberculosis and other mycobacterial infections. This area of research contributes to the broader search for novel anti-infective compounds (Küçükgüzel et al., 1999).

Liquid Crystal Synthesis

The synthesis and characterization of achiral unsymmetrical four-ring bent-core azo compounds with furan rings for liquid crystal applications highlight the potential use of furan derivatives in creating advanced materials for display technologies and optical devices. The study of these compounds' nematic phases provides valuable data for designing new liquid crystal materials (Debnath et al., 2013).

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding the precautions that need to be taken while handling the compound .

Future Directions

This involves predicting future applications and studies based on the compound’s properties and reactivity. It could include potential uses in medicine, materials science, or other fields .

Properties

IUPAC Name

4-[4-[[furan-3-ylmethyl(methyl)amino]methyl]phenyl]-2-methylbutan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2/c1-18(2,20)10-8-15-4-6-16(7-5-15)12-19(3)13-17-9-11-21-14-17/h4-7,9,11,14,20H,8,10,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPCMDVYOITMQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC=C(C=C1)CN(C)CC2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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